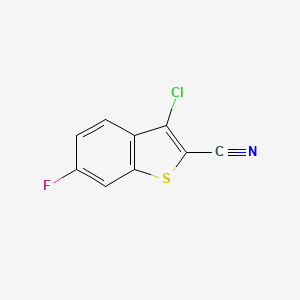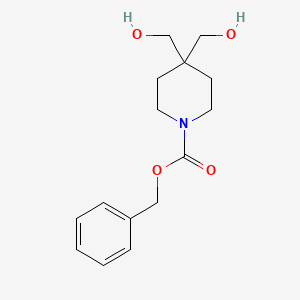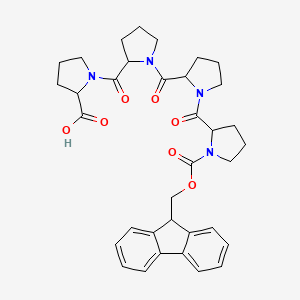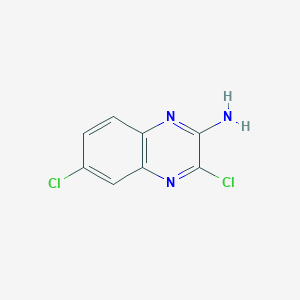![molecular formula C13H10ClN3OS B12116429 Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- CAS No. 610274-74-3](/img/structure/B12116429.png)
Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure, which combines a thieno ring with a pyrimidinone moiety, contributes to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thienopyrimidinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidinone derivatives.
Substitution: Formation of substituted thienopyrimidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its potential as an antitubercular and anticancer agent. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition leads to the disruption of DNA synthesis and cell replication . For its anticancer activity, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one: Another thienopyrimidinone derivative with similar biological activities.
Thieno[2,3-b]pyridine: A related compound with potential anticancer properties.
Thieno[3,2-b]pyridine: Known for its antimicrobial and anticancer activities
Uniqueness
Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 4-chlorophenyl and 6-methyl groups contributes to its unique pharmacological profile, making it a valuable compound for further research and development .
Properties
CAS No. |
610274-74-3 |
|---|---|
Molecular Formula |
C13H10ClN3OS |
Molecular Weight |
291.76 g/mol |
IUPAC Name |
3-amino-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10ClN3OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(19-7)16-6-17(15)13(11)18/h2-6H,15H2,1H3 |
InChI Key |
ZPYBVPFPKWIQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B12116355.png)




![Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12116397.png)


![4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine](/img/structure/B12116417.png)
![4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12116422.png)


![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)
